Bienvenue dans la boutique en ligne BenchChem!

Brivaracetam-d7

Mass spectrometry Isotopic internal standard Cross-contribution

Brivaracetam-d7 (CAS 1202896-51-2) is a heptadeuterated stable isotope-labeled analog of the antiepileptic drug Brivaracetam (CAS 357336-20-0), in which seven hydrogen atoms on the 4-propyl side chain are replaced by deuterium (²H), yielding the molecular formula C₁₁H₁₃D₇N₂O₂ and an exact monoisotopic mass of 219.1964 Da. Unlike the parent compound—which acts as a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand for partial-onset seizure therapy—this deuterated form is exclusively utilized as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, where its +7 Da mass shift relative to unlabeled Brivaracetam (m/z 213.10 vs.

Molecular Formula C11H20N2O2
Molecular Weight 219.336
CAS No. 1202896-51-2
Cat. No. B569110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivaracetam-d7
CAS1202896-51-2
Synonyms(αS,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7;  UCB 34714-d7; 
Molecular FormulaC11H20N2O2
Molecular Weight219.336
Structural Identifiers
SMILESCCCC1CC(=O)N(C1)C(CC)C(=O)N
InChIInChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2
InChIKeyMSYKRHVOOPPJKU-BZCIRLGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brivaracetam-d7 (CAS 1202896-51-2): A Heptadeuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis


Brivaracetam-d7 (CAS 1202896-51-2) is a heptadeuterated stable isotope-labeled analog of the antiepileptic drug Brivaracetam (CAS 357336-20-0), in which seven hydrogen atoms on the 4-propyl side chain are replaced by deuterium (²H), yielding the molecular formula C₁₁H₁₃D₇N₂O₂ and an exact monoisotopic mass of 219.1964 Da . Unlike the parent compound—which acts as a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand for partial-onset seizure therapy—this deuterated form is exclusively utilized as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, where its +7 Da mass shift relative to unlabeled Brivaracetam (m/z 213.10 vs. 220.00 for the protonated precursor ion) enables unambiguous mass spectrometric discrimination without altering chromatographic behavior . Supplied with a minimum isotopic enrichment of 98% ²H and chemical purity ≥95%, Brivaracetam-d7 is available as both a single enantiomer and a diastereomeric mixture, catering to both achiral and chirally selective quantitative workflows .

Why Brivaracetam-d7 Cannot Be Replaced by Non-Deuterated Brivaracetam or Lower-Deuterated Analogs in Regulated Bioanalysis


In quantitative LC-MS/MS, the internal standard must be distinguishable from the analyte by mass while exhibiting near-identical extraction recovery, chromatographic retention, and ionization efficiency to correct for matrix effects and sample-to-sample variability . Non-deuterated Brivaracetam is mass-indistinguishable from the analyte and therefore cannot serve as an IS in mass spectrometric detection. Lower-deuterated variants such as Brivaracetam-d3 (3 Da shift, MW 215.31, C₁₁H₁₇D₃N₂O₂) and Brivaracetam-d5 (5 Da shift, MW 217.32, C₁₁H₁₅D₅N₂O₂) provide smaller mass separations that increase the risk of isotopic spectral overlap—particularly from the natural-abundance ¹³C isotopic envelope of the unlabeled analyte, which at approximately 1.1% ¹³C per carbon (12 carbons in Brivaracetam) can contribute a measurable signal at M+3 and even M+5, degrading assay specificity and LLOQ . Brivaracetam-d7's 7 Da mass shift places its quantification channel well outside this interference zone, a principle codified in the guideline that SIL internal standards should have a mass difference of ≥3 Da—with ≥5 Da strongly preferred for molecules with >10 carbon atoms—to ensure negligible cross-contribution .

Quantitative Differentiation Evidence for Brivaracetam-d7 vs. Alternatives: Head-to-Head and Cross-Study Comparisons


Mass Shift Magnitude: Brivaracetam-d7 (+7 Da) vs. Brivaracetam-d3 (+3 Da) vs. Brivaracetam-d5 (+5 Da)

Brivaracetam-d7 exhibits a precursor ion mass shift of +7 Da relative to unlabeled Brivaracetam (m/z 213.10 vs. 220.00 for [M+H]⁺), as confirmed by the MRM transition pair m/z 220.000→175.100 for the IS versus m/z 213.100→168.100 for the analyte . This 7 Da shift is substantially larger than the +3 Da shift of Brivaracetam-d3 (MW 215.31) and the +5 Da shift of Brivaracetam-d5 (MW 217.32) . For a molecule with 12 carbon atoms (Brivaracetam), the natural-abundance ¹³C₂ isotopologue contributes signal at M+2 at ~0.7% relative intensity and the ¹³C₃ isotopologue at M+3 at ~0.03%, meaning a d3-labeled IS with <98% isotopic enrichment can exhibit measurable cross-talk into the analyte channel . The 7 Da separation of Brivaracetam-d7 eliminates this interference pathway, as no natural isotopologue of the unlabeled analyte reaches M+7 at detectable levels.

Mass spectrometry Isotopic internal standard Cross-contribution

Isotopic Enrichment Specification: Brivaracetam-d7 (≥98% ²H) vs. Typical Research-Grade Deuterated Standards

Brivaracetam-d7 is supplied with a minimum isotopic enrichment of 98% ²H across multiple certified vendors, including Alsachim (min. isotopic enrichment: 98% ²H; min. chemical purity: 95.00%) and Alfa Chemistry (isotopic enrichment: 98% ²H; purity: ≥98%) . This specification means that ≤2% of the product exists as the non-deuterated (d₀) species, which directly constrains the maximum false-positive bias contributed by the IS to the analyte signal. By comparison, some lower-deuterated analogs (e.g., Brivaracetam-d3 from Sigma-Aldrich/Cerilliant) are supplied as certified reference material solutions at 100 μg/mL in methanol without explicitly published isotopic enrichment values , requiring the analyst to request lot-specific Certificates of Analysis to verify enrichment—a workflow burden in regulated environments. The 98% ²H enrichment specification for Brivaracetam-d7 is also accompanied by a documented stability of ≥1 year under recommended storage conditions , supporting long-term method continuity.

Isotopic purity Certificate of Analysis Regulatory bioanalysis

Chromatographic Co-Elution Fidelity: Brivaracetam-d7 vs. Structurally Dissimilar Internal Standards (e.g., Carbamazepine)

In the validated UHPLC-MS/MS method of Mohamed et al. (2020) for therapeutic drug monitoring (TDM), Brivaracetam-d7 co-eluted with the unlabeled analyte at an identical retention time of 1.01 minutes on a Synergi Fusion column under binary gradient conditions (0.1% formic acid in water/acetonitrile, 0.3 mL/min) . This perfect co-elution ensures that both analyte and IS experience identical matrix effects and ionization suppression/enhancement across the entire chromatographic peak, a critical requirement for accurate isotope dilution quantification. In contrast, the validated UPLC-MS/MS method of Iqbal et al. (2017), which used carbamazepine as a non-isotopic IS, achieved separation on a distinct column chemistry (Aquity BEH™ C18) with a different mobile phase gradient, introducing a retention time offset between the analyte and the structurally unrelated IS . Non-co-eluting IS cannot fully correct for gradient-dependent matrix effects, potentially compromising precision at low concentrations. Brivaracetam-d7's structural identity with the analyte guarantees co-elution on any reverse-phase column system.

Chromatography Matrix effect correction Ion suppression

Validated Method Performance Using Brivaracetam-d7 IS: LLOQ, Precision, and Accuracy Benchmarks vs. Non-Isotopic IS Methods

Two independent fully validated UHPLC-MS/MS methods employing Brivaracetam-d7 as IS demonstrate robust quantitative performance. The method of Aalapati et al. (2022) achieved an LLOQ of 20.000 ng/mL over a linear range of 20.000–4,000 ng/mL in human K₂EDTA plasma, with intra- and inter-assay precision and accuracy both <15% across all QC levels, and no observable matrix effect . The TDM method of Mohamed et al. (2020) achieved an LLOQ of 0.10 μg/mL (100 ng/mL) and an LOD of 0.05 μg/mL (50 ng/mL) in human plasma, with mean recovery of 95% and intra- and inter-assay imprecision and inaccuracy <15% . In contrast, the non-isotopic IS method of Iqbal et al. (2017) using carbamazepine achieved LLOQ of 1.98 ng/mL in rat plasma—but this lower LLOQ reflects a more sensitive mass spectrometer and smaller sample volume rather than IS superiority, and the non-isotopic IS did not benefit from identical ionization efficiency or matrix effect correction .

LLOQ Precision Accuracy Method validation

Deuterium Label Stability: Propyl Side-Chain Labeling on Non-Exchangeable Carbon Positions vs. Heteroatom-Labeled Analogs

All seven deuterium atoms in Brivaracetam-d7 are positioned on the 4-propyl side chain, as confirmed by the IUPAC name (2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide . These deuterium labels occupy sp³-hybridized carbon atoms that are not adjacent to carbonyl, hydroxyl, amine, or other exchange-promoting functional groups, rendering them non-exchangeable under standard bioanalytical conditions (aqueous/organic mobile phases at pH 2–8; protein precipitation with acetonitrile; liquid-liquid extraction with ethyl acetate) . This contrasts with deuterated internal standards that place labels on heteroatoms (O–D, N–D) or on carbons alpha to carbonyls, where proton-deuterium back-exchange can occur during sample preparation, storage, or chromatography, leading to time-dependent loss of isotopic enrichment and compromised quantification accuracy . The non-exchangeable placement of deuterium in Brivaracetam-d7 ensures that the stated isotopic enrichment (≥98% ²H) is maintained throughout the entire analytical workflow, from sample extraction to MS detection.

Deuterium exchange Label stability Sample preparation robustness

Stereochemical Options: Single Enantiomer (Brivaracetam-d7) vs. Diastereomeric Mixture (rac-Brivaracetam-d7) for Chiral Selectivity Requirements

Brivaracetam-d7 is commercially available in two stereochemical forms: a single-enantiomer product ((2S,4R)-Brivaracetam-d7, TRC B677647) and a diastereomeric mixture (rac-Brivaracetam-d7, mixture of 2 diastereomers, TRC B677648) . Brivaracetam's pharmacological activity and SV2A binding affinity are stereospecific—the (2S,4R) configuration is the active pharmaceutical ingredient configuration . For methods requiring chiral discrimination (e.g., pharmacopoeial impurity profiling per USP monographs or enantiomeric purity determination), the single-enantiomer d7 product provides an identical stereochemical match to the API, preventing diastereomeric peak splitting that could complicate quantification. The diastereomeric mixture, while less expensive per milligram (e.g., TRC B677648 at €367/1 mg vs. TRC B677647 at €844/1 mg), introduces two chromatographically distinct peaks, doubling the signal complexity and potentially reducing sensitivity per diastereomer. This stereochemical choice directly impacts method specificity and procurement cost-effectiveness.

Stereochemistry Chiral analysis Pharmacopoeial compliance

Recommended Application Scenarios for Brivaracetam-d7 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic (PK) and Bioequivalence (BE) Studies in Human Plasma

Brivaracetam-d7 is the preferred internal standard for developing fully validated UHPLC-MS/MS methods intended for PK and BE studies conducted under FDA or EMA bioanalytical method validation guidelines. Its +7 Da mass shift eliminates isotopic cross-talk from the analyte's natural ¹³C envelope (critical at the 20.000 ng/mL LLOQ demonstrated by Aalapati et al. ), while co-elution at identical retention time ensures complete matrix effect correction. Laboratories should specify single-enantiomer Brivaracetam-d7 (TRC B677647) to match the API stereochemistry and avoid diastereomeric peak interference. The documented ≥98% ²H isotopic enrichment and ≥1-year stability support multi-batch study continuity and regulatory audit trail completeness.

Therapeutic Drug Monitoring (TDM) of Brivaracetam in Epilepsy Patients Using Simplified Sample Preparation

For clinical TDM laboratories requiring rapid turnaround, Brivaracetam-d7 enables a simplified protein precipitation workflow (100 μL plasma + acetonitrile) with a validated linear range of 0.10–10 μg/mL and LOD of 0.05 μg/mL, as demonstrated in the method of Mohamed et al. (2020) . The identical co-elution time of 1.01 minutes for analyte and IS on a standard C18 fusion column under binary gradient conditions confirms that Brivaracetam-d7 provides robust matrix effect correction without the need for deuterated analog re-optimization when transferring methods between instruments or column batches. The non-exchangeable propyl chain labeling ensures that isotopic enrichment remains stable throughout the entire clinical sample preparation and analysis pipeline.

Clinical and Forensic Toxicology Urine Drug Testing Using Isotope Dilution GC-MS or LC-MS/MS

Brivaracetam-d7 serves as the isotope dilution internal standard for brivaracetam confirmation in clinical toxicology and forensic urine drug testing panels, where the +7 Da mass shift and product ion m/z 175.10 provide unambiguous identification against potential isobaric interferences from co-administered antiepileptic drugs (e.g., levetiracetam, carbamazepine). The availability of both powder form (for in-house standard preparation) and certified reference solutions from accredited vendors enables flexible integration into existing laboratory workflows. For urine matrix applications, the non-exchangeable deuterium placement ensures that the IS does not undergo H/D back-exchange in the presence of urinary pH variability (typically pH 4.5–8.0).

Pharmaceutical Quality Control and Stability-Indicating Method Validation for Brivaracetam API and Finished Dosage Forms

In pharmaceutical QC environments supporting ANDA submissions and commercial production, Brivaracetam-d7 can be used as an internal standard for stability-indicating LC-MS assays that must resolve the API from forced degradation products . The stereochemically defined single-enantiomer form (Brivaracetam-d7, TRC B677647) ensures that the IS peak does not interfere with the quantification of chiral degradation products or process impurities. The product's characterization package, including COA with isotopic enrichment and purity data compliant with ISO 17034 reference material producer guidelines, directly supports regulatory dossier requirements for analytical method validation sections.

Quote Request

Request a Quote for Brivaracetam-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.